Ethanol, 2-(pentafluoroethoxy)-
Description
Ethanol, 2-(pentafluoroethoxy)- (CAS: 91324-95-7) is a fluorinated alcohol with the molecular formula C₄H₅O₂F₅ and a molecular weight of 180.073 g/mol . Its structure consists of an ethanol backbone substituted with a pentafluoroethoxy group (-O-CF₂CF₃) at the 2-position. This compound is characterized by its high electronegativity and chemical stability due to the strong carbon-fluorine bonds in the pentafluoroethoxy moiety. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty fluorinated materials .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZSPXZHPQSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757140 | |
| Record name | 2-(Pentafluoroethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91324-95-7 | |
| Record name | 2-(Pentafluoroethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethanol, 2-(pentafluoroethoxy)- typically involves the reaction of pentafluoroethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of ethanol, 2-(pentafluoroethoxy)- can be achieved through a similar synthetic route, with optimization for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(pentafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of pentafluoroacetaldehyde or pentafluoroacetic acid.
Reduction: Formation of pentafluoroethane or other reduced alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
Chemical Synthesis
1. Solvent and Reactant in Organic Chemistry
Ethanol, 2-(pentafluoroethoxy)- is utilized as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds. This makes it particularly useful in reactions requiring diverse reactants. The fluorinated ethoxy group enhances its solvating properties, allowing for improved reaction yields and selectivity.
Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the effectiveness of ethanol, 2-(pentafluoroethoxy)- in synthesizing fluorinated organic compounds. The compound was used as a solvent for reactions involving hexafluorocyclotriphosphazene, resulting in high conversion rates and minimal by-products .
Material Science
2. Coatings and Surface Treatments
The incorporation of fluorinated compounds like ethanol, 2-(pentafluoroethoxy)- into coatings can enhance surface properties such as hydrophobicity and chemical resistance. These characteristics are crucial for applications in aerospace and automotive industries where durability against harsh environments is required.
Data Table: Comparison of Surface Properties
| Property | Ethanol, 2-(pentafluoroethoxy)- | Conventional Solvents |
|---|---|---|
| Hydrophobicity | High | Moderate |
| Chemical Resistance | Excellent | Variable |
| Application Areas | Aerospace, Automotive | General Coatings |
Biotechnology
3. Extraction and Purification
Ethanol, 2-(pentafluoroethoxy)- can be employed in the extraction of bioactive compounds from natural sources due to its effective solvation capabilities. Its low toxicity profile compared to other solvents makes it suitable for pharmaceutical applications.
Case Study: Botanical Oil Extraction
In a comparative study on extraction methods for essential oils, ethanol, 2-(pentafluoroethoxy)- proved to be more efficient than traditional solvents like hexane or methanol. The extraction yield was significantly higher while maintaining the integrity of sensitive compounds .
Environmental Applications
4. PFAS Remediation
Given the increasing scrutiny on PFAS due to environmental concerns, ethanol, 2-(pentafluoroethoxy)- has been investigated for its potential in remediation technologies. Its unique chemical structure may facilitate the breakdown or immobilization of other PFAS compounds in contaminated environments.
Data Table: Remediation Efficacy
| Compound | Remediation Method | Efficacy (%) |
|---|---|---|
| Ethanol, 2-(pentafluoroethoxy)- | Adsorption Techniques | 75 |
| Conventional PFAS | Biodegradation | 50 |
Mechanism of Action
The mechanism of action of ethanol, 2-(pentafluoroethoxy)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethanol, 2-(pentafluoroethoxy)- | 91324-95-7 | C₄H₅O₂F₅ | -OH, -O-CF₂CF₃ | 180.07 |
| 2-(Pentafluorophenyl)ethanol | 653-31-6 | C₈H₅F₅O | -OH, -C₆F₅ (pentafluorophenyl) | 212.12 |
| 2-(Perfluorohexyl)ethanol | N/A | C₈H₅F₁₃O | -OH, -CF₂(CF₂)₄CF₃ (perfluorohexyl) | ~400 (estimated) |
| 2-(2-Thienyl)ethanol | 5402-55-1 | C₆H₈OS | -OH, thiophene ring | 128.19 |
Key Observations :
- Electron-Withdrawing Effects: The pentafluoroethoxy group (-O-CF₂CF₃) in the target compound provides stronger electron-withdrawing effects compared to non-fluorinated ethers (e.g., 2-(2-thienyl)ethanol) but less steric hindrance than aromatic fluorinated analogs like 2-(pentafluorophenyl)ethanol .
- Hydrophobicity: Perfluoroalkyl chains (e.g., in 2-(perfluorohexyl)ethanol) confer extreme hydrophobicity, whereas the pentafluoroethoxy group balances moderate lipophilicity with polar ether oxygen .
Physical and Chemical Properties
Biological Activity
Ethanol, 2-(pentafluoroethoxy)- is a fluorinated compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Ethanol, 2-(pentafluoroethoxy)- is characterized by the presence of a pentafluoroethoxy group, which significantly influences its chemical behavior. The molecular formula is , and its structure enhances lipophilicity, allowing it to interact effectively with biological membranes and proteins.
The biological activity of ethanol, 2-(pentafluoroethoxy)- can be attributed to its ability to interact with various biomolecules. The pentafluoroethoxy group increases the compound's hydrophobicity, facilitating its penetration into lipid bilayers. This interaction can modulate several biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.
Biological Activity Overview
The biological activities of ethanol, 2-(pentafluoroethoxy)- include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Toxicological Effects : Research indicates that high doses may lead to developmental toxicity and other adverse effects in mammalian models .
- Environmental Impact : The compound's stability raises concerns regarding its persistence in the environment and potential bioaccumulation in aquatic organisms .
Study on Developmental Toxicity
A study evaluated the effects of ethanol, 2-(pentafluoroethoxy)- in maternal and fetal toxicity assessments. The results indicated a no-observed-adverse-effect level (NOAEL) for maternal toxicity at 250 mg/kg body weight per day. However, at higher doses (500 mg/kg), significant malformations were observed in fetal morphology .
Environmental Risk Assessment
An environmental risk evaluation highlighted the low acute toxicity of ethanol, 2-(pentafluoroethoxy)- to aquatic organisms. However, concerns were raised about its long-term ecological impacts due to bioaccumulation potential and effects on sediment microbial communities .
Interaction with Microbial Communities
Research has shown that compounds similar to ethanol, 2-(pentafluoroethoxy)- can significantly alter sediment microbial community structures. For instance, exposure to fluorinated alcohols has been linked to shifts in microbial diversity and dominance over time, indicating potential implications for biogeochemical cycles .
Biotransformation Studies
Studies on biotransformation reveal that ethanol, 2-(pentafluoroethoxy)- undergoes rapid degradation in sediment environments. The transformation products may exert selection pressure on microbial communities, promoting the growth of specific tolerant strains .
Data Tables
Q & A
Q. What are the established synthetic routes for Ethanol, 2-(pentafluoroethoxy)-, and what experimental parameters are critical for optimizing yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or etherification reactions. For example, precursor compounds like pentafluoroethyl iodide or trifluorovinyl ethers (e.g., pentafluoroethyl trifluorovinyl ether, CAS 10493-43-3) may undergo hydrolysis or coupling with ethanol derivatives under controlled conditions . Key parameters include:
- Temperature : Reactions often require low temperatures (-20°C to 0°C) to minimize side reactions.
- Catalysts : Use of Lewis acids (e.g., BF₃) or phase-transfer catalysts to enhance reactivity.
- Solvent Selection : Anhydrous aprotic solvents (e.g., THF, DMF) to stabilize intermediates .
- Purification : Distillation or column chromatography to isolate the product from fluorinated byproducts .
Q. What physicochemical properties of Ethanol, 2-(pentafluoroethoxy)- are critical for experimental design?
Methodological Answer: Key properties include:
Q. What safety protocols are recommended for handling Ethanol, 2-(pentafluoroethoxy)- in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water rinses to prevent environmental contamination .
- Waste Disposal : Segregate fluorinated waste for incineration to prevent bioaccumulation .
Advanced Research Questions
Q. How does the pentafluoroethoxy group influence the compound’s reactivity in radical or nucleophilic reactions?
Methodological Answer: The electron-withdrawing nature of the pentafluoroethoxy group (-OC₂F₅) stabilizes adjacent negative charges, making α-fluorine elimination a dominant pathway under thermal stress . Computational studies (DFT) suggest that N–O bond heterolysis in related fluorinated ethers generates reactive intermediates like trifluoroacetyl fluoride, which can trap nucleophiles (e.g., alcohols, amines) . This reactivity is leveraged in trifluoroacetylation reactions under mild conditions (40–60°C) .
Q. What analytical techniques are most effective for characterizing Ethanol, 2-(pentafluoroethoxy)- and its degradation products?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for tracking fluorinated moieties (δ -75 to -85 ppm for CF₃ groups) .
- GC-MS : Detects volatile degradation products (e.g., trifluoroacetic acid) using capillary columns (e.g., DB-5MS) .
- FTIR : Identifies C-F stretching vibrations (1000–1300 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .
Q. How can computational modeling predict the environmental persistence or toxicity of Ethanol, 2-(pentafluoroethoxy)-?
Methodological Answer:
- QSAR Models : Predict bioaccumulation potential using logP and molecular volume .
- Molecular Dynamics Simulations : Evaluate interactions with biological membranes or enzymes (e.g., cytochrome P450) .
- Environmental Fate Modeling : Use EPI Suite or SPARC to estimate hydrolysis half-lives and aquatic toxicity .
Q. What contradictions exist in reported data on the compound’s stability, and how can they be resolved experimentally?
Methodological Answer: Discrepancies in thermal stability (e.g., conflicting decomposition temperatures) may arise from impurities or measurement techniques. To resolve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
